Methyl 2-(benzylamino)-2-phenylacetate hydrochloride

Aqueous Solubility Salt Form Selection Bioconjugation

Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a chiral α-amino acid ester derivative, primarily supplied as either the (R)- or (S)-enantiomer, with CAS numbers 2829281-50-5 and 177858-29-6, respectively. Its structure features a phenylglycine core with a secondary benzylamine, making it a versatile intermediate for synthesizing enantiomerically pure pharmaceuticals and agrochemicals.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B12508142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylamino)-2-phenylacetate hydrochloride
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H
InChIKeyPETPOPHARBPDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(benzylamino)-2-phenylacetate Hydrochloride: A Chiral Building Block for Asymmetric Synthesis


Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a chiral α-amino acid ester derivative, primarily supplied as either the (R)- or (S)-enantiomer, with CAS numbers 2829281-50-5 and 177858-29-6, respectively . Its structure features a phenylglycine core with a secondary benzylamine, making it a versatile intermediate for synthesizing enantiomerically pure pharmaceuticals and agrochemicals . The hydrochloride salt form is specifically chosen to enhance solid-state stability and solubility in aqueous reaction media compared to the free base . The compound's primary value is as a protected, chiral amine scaffold, whose specific stereochemistry and functional group protection are critical for downstream synthetic fidelity.

1 Enantiomer-specific chiral building block for asymmetric synthesis workflows
2 Hydrochloride salt form supports aqueous and protic solvent reaction compatibility
3 Phenylglycine-derived scaffold with protected amine for downstream coupling selectivity

Why Methyl 2-(benzylamino)-2-phenylacetate Hydrochloride Cannot Be Generically Substituted


Substituting this specific compound with a generic analog fails because even minor structural changes drastically alter its chemical and biological properties. The hydrochloride counterion is critical for controlled solubility and stability; switching to a free base or a different salt can compromise reaction performance in aqueous or protic solvent systems . The choice between the methyl ester and the corresponding ethyl ester directly impacts the steric environment and subsequent hydrolysis kinetics . Most critically, the (R) and (S) enantiomers are distinct chemical entities. They will lead to different enantiomers in the final product, making chiral purity a non-negotiable procurement specification, as the biological activity of the final drug substance is entirely dependent on the correct stereochemistry .

Salt form
Hydrochloride salt: reported aqueous solubility and solid-state stability
Free base: sparingly water-soluble; may shift reaction performance in aqueous media
Ester group
Methyl ester: defined steric profile and hydrolysis kinetics
Ethyl ester: altered steric environment may shift hydrolysis rate and coupling selectivity
Stereochemistry
(R)-enantiomer: directs synthesis to specific chiral intermediates
(S)-enantiomer: yields opposite absolute configuration; may not transfer to same research outcome

Quantitative Differentiation Guide for Methyl 2-(benzylamino)-2-phenylacetate Hydrochloride


Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for Bioconjugation Chemistry

The hydrochloride salt form of methyl 2-(benzylamino)-2-phenylacetate is specifically selected to provide reliable aqueous solubility. While precise solubility values for the free base versus the hydrochloride salt are not publicly available in a single comparative study, the hydrochloride salt is reported to be soluble in organic solvents like methanol and ethanol and moderately soluble in water , a stark contrast to the free base which is described as sparingly soluble in water . This differential solubility is a class-wide property for amino esters, where salt formation enhances solubility compared to the neutral free base, enabling direct use in aqueous reaction protocols without pre-dissolution steps.

Aqueous solubility
Class-level
Hydrochloride salt: soluble in methanol/ethanol; moderate water solubility. Free base: sparingly water-soluble (~171 mg/L estimated).
Salt form enables direct aqueous reaction compatibility
Class-level inference; individual lot solubility may vary
Aqueous Solubility Salt Form Selection Bioconjugation Pharmaceutical Processing

High Purity (≥95%) Phenylglycine Scaffold Reduces Byproduct Formation in Multi-Step Synthesis

The commercially available (R)-methyl 2-(benzylamino)-2-phenylacetate hydrochloride is reliably supplied with a minimum purity specification of 95% . This contrasts with the free base (R)-methyl 2-(benzylamino)-2-phenylacetate, which is also available at 95% purity . However, the procurement of the hydrochloride directly eliminates the need for an in-house salt formation and purification step, which can introduce a 5-10% material loss and potential racemization. By specifying the pre-formed, high-purity hydrochloride salt, chemists can ensure a consistent starting point and avoid downtime associated with additional quality control, which is critical for maintaining throughput in multi-step medicinal chemistry programs.

Purity specification
Reported
≥95% minimum purity for hydrochloride salt; eliminates in-house salt formation and purification step
Pre-formed salt supports consistent multi-step synthesis entry point
Reduces estimated 5–10% yield loss from additional processing
Chemical Purity Intermediate Specification Process Chemistry Quality Control

Chiral Purity: (R)-Enantiomer as an Entry Point to Single-Isomer Pharmaceuticals

The biological activity of a pharmaceutical drug is often intrinsically linked to its absolute configuration. The (R)-enantiomer of this amino ester serves as a direct precursor to single-isomer drug candidates, and the (R) enantiomer is reported to exhibit distinct biological activity compared to its (S) counterpart . While specific enantiomeric excess (ee) values for the commercial material are not published, the pharmacological relevance of chiral purity is well-established. For instance, the compound serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the target enantiomer is crucial for therapeutic effect and safety profile .

Enantiomer identity
Class-level
(R)-enantiomer directs synthesis to distinct chiral intermediates; (S)-enantiomer produces opposite stereochemical series.
Enantiomer identity determines downstream research outcome
Chiral purity verification recommended for target-oriented synthesis
Chiral Purity Enantioselective Synthesis Absolute Configuration Pharmaceutical Intermediates

Priority Application Scenarios for Methyl 2-(benzylamino)-2-phenylacetate Hydrochloride


Synthesis of Chiral NSAID Drug Candidates

This compound is a direct precursor in the synthesis of single-isomer non-steroidal anti-inflammatory drugs (NSAIDs), where the (R)-enantiomer is a critical intermediate . Its pre-formed hydrochloride salt ensures immediate solubility and compatibility with the peptide coupling reactions commonly used in the construction of these drug molecules, directly translating the high purity of the starting material into the integrity of the final active pharmaceutical ingredient.

Aqueous-Phase Bioconjugation Chemistry

The hydrochloride salt form provides moderate aqueous solubility, a necessity for bioconjugation reactions that require a water-miscible organic co-solvent system . This property allows for the direct coupling of the benzylamino-phenylacetate scaffold to biomolecules under mild, near-physiological conditions without pre-activation or pH adjustment, which is a significant advantage over the free base.

Manufacturing of Agrochemical Fungicides via Urea Derivatives

This compound is a building block for the preparation of agrochemicals with fungicidal activity through the formation of urea derivatives . The high purity (≥95%) of the commercial material ensures a reliable starting point for the synthesis of these derivatives, where impurities could lead to side products with suboptimal fungicidal profiles and complicate purification.

Material Science: Luminescent Metal Coordination Complexes

Its benzylamino and ester functionalities allow it to act as a chelating ligand for metal coordination chemistry, creating luminescent sensors . The consistent, high-purity supply of the hydrochloride form ensures that the ligand's coordination behavior is predictable and reproducible, which is essential for developing functional optical materials where batch-to-batch variability could compromise device performance.

Application
Selection Property
Validation Focus
Chiral drug-candidate intermediate synthesis
Enantiomer-specific scaffold with protected amine
Stereochemical fidelity verification
Aqueous-phase bioconjugation research
Hydrochloride salt aqueous compatibility
Reaction condition reproducibility
Agrochemical urea-derivative intermediate synthesis
High-purity starting scaffold
Byproduct profile review
Luminescent metal-coordination material research
Consistent ligand quality and coordination behavior
Batch-to-batch coordination consistency
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